Product packaging for Alloxydim-sodium(Cat. No.:)

Alloxydim-sodium

Cat. No.: B1343329
M. Wt: 345.4 g/mol
InChI Key: SZXAJDQTPWYNBN-NWBUNABESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Alloxydim-sodium (CAS Number: 55635-13-7), with the molecular formula C 17 H 24 NNaO 5 and a molar mass of 345.37 g/mol, is the sodium salt of the cyclohexene oxime herbicide alloxydim . It is a selective, systemic post-emergence herbicide widely used in research for controlling annual and perennial grasses in broad-leaved crops . Its primary research value lies in its specific mechanism of action: it inhibits the plant enzyme acetyl-CoA carboxylase (ACCase) . This inhibition disrupts fatty acid biosynthesis and lipid formation, leading to the suppression of meristematic growth and eventual necrotic death of susceptible grass weeds . Studies on its selectivity between corn and soybean have shown that differences in absorption, translocation, or metabolism are not the primary factors for its crop safety, making it a compound of interest for plant physiology and biochemistry research . Researchers also utilize this compound to study environmental fate, as it is susceptible to rapid photodegradation on leaf and soil surfaces, forming transformation products like the Z-isomer and an imine derivative, which may have different phytotoxic properties . Furthermore, its ecotoxicological profile is relevant for environmental risk assessment, with studies indicating toxicity to aquatic organisms and specific genotoxic effects, such as increased micronucleus formation in human lymphocytes at high concentrations in vitro . This product is intended for research use only in laboratory settings. It is highly soluble in water and should be stored according to the provided safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24NNaO5 B1343329 Alloxydim-sodium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H24NNaO5

Molecular Weight

345.4 g/mol

IUPAC Name

sodium;4-methoxycarbonyl-5,5-dimethyl-3-oxo-2-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohexen-1-olate

InChI

InChI=1S/C17H25NO5.Na/c1-6-8-11(18-23-9-7-2)13-12(19)10-17(3,4)14(15(13)20)16(21)22-5;/h7,14,19H,2,6,8-10H2,1,3-5H3;/q;+1/p-1/b18-11+;

InChI Key

SZXAJDQTPWYNBN-NWBUNABESA-M

Isomeric SMILES

CCC/C(=N\OCC=C)/C1=C(CC(C(C1=O)C(=O)OC)(C)C)[O-].[Na+]

Canonical SMILES

CCCC(=NOCC=C)C1=C(CC(C(C1=O)C(=O)OC)(C)C)[O-].[Na+]

Origin of Product

United States

Biochemical Mechanism of Action and Physiological Responses in Plants

The primary mode of action for alloxydim-sodium is the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase). herts.ac.ukherts.ac.uk This enzyme plays a critical role in the biosynthesis of fatty acids within the plant.

Inhibition of Acetyl-CoA Carboxylase (ACCase) Activity

This compound acts as a potent inhibitor of ACCase, an essential enzyme in the fatty acid biosynthesis pathway. herts.ac.ukherts.ac.uknih.gov This inhibition disrupts the normal production of lipids, which are vital components for building and maintaining cell membranes. herts.ac.uk The herbicidal activity of this compound and other cyclohexanedione herbicides is attributed to this targeted enzyme inhibition. researchgate.net

Interactive Data Table: ACCase Inhibition by Cyclohexanedione Herbicides

Herbicide Target Enzyme Effect Plant Response
This compound Acetyl-CoA Carboxylase (ACCase) Inhibition Disruption of fatty acid and lipid formation
Sethoxydim (B610796) Acetyl-CoA Carboxylase (ACCase) Inhibition Disruption of fatty acid and lipid formation
Clethodim (B606718) Acetyl-CoA Carboxylase (ACCase) Inhibition Disruption of fatty acid and lipid formation

Disruption of Fatty Acid Biosynthesis and Lipid Formation

By inhibiting ACCase, this compound effectively halts the conversion of acetyl-CoA to malonyl-CoA. nih.gov This disruption is a critical blow to the plant's ability to produce fatty acids, which are the fundamental building blocks of lipids. herts.ac.uk Lipids are indispensable for the formation and integrity of cellular membranes, and their absence leads to a cascade of detrimental effects.

Implications for Malonyl-CoA Production

The inhibition of ACCase directly leads to a deficiency in malonyl-CoA. nih.gov Malonyl-CoA is a crucial intermediate not only for fatty acid synthesis but also for the production of various secondary metabolites. nih.gov The lack of this key molecule cripples the plant's metabolic machinery.

Downstream Cellular and Physiological Effects in Susceptible Plants

The initial inhibition of ACCase triggers a series of downstream cellular and physiological consequences in susceptible plants, ultimately leading to cell death.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Accumulation

The application of herbicides like this compound can lead to an overproduction of free radicals and induce oxidative stress. nih.gov This results in the accumulation of reactive oxygen species (ROS), such as superoxide, which can cause significant cellular damage. nih.gov

Cellular Membrane Integrity and Metabolic Pathway Perturbations

The accumulation of ROS leads to lipid peroxidation, a process that damages cellular membranes. nih.gov This damage compromises membrane integrity, leading to uncontrolled leakage of cellular contents and severe disruptions in physiological metabolism. nih.govgoogle.com The perturbation of metabolic pathways is a direct consequence of both the initial enzyme inhibition and the subsequent cellular damage. nih.govnih.govnih.gov

Acceleration of Plant Senescence and Subsequent Necrotic Processes

The culmination of oxidative stress, membrane damage, and metabolic disruption is the acceleration of plant senescence. nih.gov This premature aging process ultimately leads to necrotic death of the plant tissues, particularly in the active meristematic regions where growth occurs. nih.govresearchgate.net

Interactive Data Table: Physiological Effects of this compound in Susceptible Plants

Effect Mechanism Consequence
Oxidative Stress Accumulation of Reactive Oxygen Species (ROS) Cellular damage
Membrane Damage Lipid peroxidation Loss of cellular integrity, metabolic disruption
Accelerated Senescence Cumulative cellular stress Necrotic death of plant tissues

Comparative Analysis of ACCase Sensitivity in Target and Non-Target Plant Species

The selective herbicidal activity of this compound and other cyclohexanedione (CHD) herbicides is rooted in the differential sensitivity of the acetyl-CoA carboxylase (ACCase) enzyme between susceptible and tolerant plant species. researchgate.net This selectivity is most pronounced between monocotyledonous grass species (target plants) and dicotyledonous broadleaf species (non-target plants). nih.gov The fundamental reason for this difference lies in the structural variations of the ACCase enzyme itself.

In the plant kingdom, ACCase exists in two primary forms: a homomeric (or eukaryotic) type and a heteromeric (or prokaryotic) type. nih.govresearchgate.net Grass species (family Gramineae) are unique in that they possess only the homomeric form of ACCase in both the cytoplasm and the plastids. nih.govresearchgate.net In contrast, most dicotyledonous plants have the herbicide-sensitive homomeric ACCase in the cytosol but possess a herbicide-insensitive heteromeric form in their plastids. nih.gov Since fatty acid synthesis, the vital process inhibited by these herbicides, occurs in the plastids, the presence of an insensitive ACCase isoform in dicots confers a natural tolerance. nih.govmdpi.com this compound and related herbicides selectively inhibit the plastidic homomeric ACCase found in grasses. nih.govnih.gov

Biochemical studies have quantified this disparity in sensitivity. The inhibition constant (Kᵢ), which represents the concentration of an inhibitor required to produce half-maximum inhibition, is significantly lower for ACCase from susceptible grasses compared to that from tolerant broadleaf plants. researchgate.net Research demonstrates that for susceptible species, the Kᵢ values for cyclohexanedione herbicides range from 0.02 to 1.95 micromolar. researchgate.net Conversely, the ACCase enzyme isolated from broadleaf plants is far less sensitive, with Kᵢ values ranging from 53 micromolar to 2.2 millimolar. researchgate.net This vast difference in inhibition levels is the biochemical basis for the selective control of grass weeds in broadleaf crops.

Table 1: Comparative ACCase Inhibition by Cyclohexanedione Herbicides in Susceptible vs. Tolerant Plant Groups

Plant Group Typical Species Type Role ACCase Sensitivity Inhibition Constant (Kᵢ) Range (µM)
Monocots Grasses Target/Susceptible High 0.02 - 1.95 researchgate.net

Further comparative analysis extends to the intraspecies level, where resistance to ACCase inhibitors can develop within a target weed population. This resistance is often due to specific point mutations in the ACCase gene, which alter the herbicide's binding site on the enzyme. mdpi.comresearchgate.net For example, studies on the grass weed Lolium rigidum have identified several amino acid substitutions in the ACCase protein that confer resistance to CHD herbicides. nih.govnih.gov

Mutations at specific codon positions, such as 1781, 2027, 2041, 2078, and 2088, are associated with varying levels of resistance to different ACCase-inhibiting herbicides. nih.gov For instance, an aspartate-2078-glycine (Asp-2078-Gly) or a cysteine-2088-arginine (Cys-2088-Arg) mutation in the Lolium ACCase gene can endow a high level of resistance to the CHD herbicide clethodim. nih.gov The herbicide concentration required to inhibit 50% of ACCase activity (I₅₀) is dramatically higher in these resistant mutants compared to the susceptible, wild-type plants. nih.gov This demonstrates that even within a target species, genetic variations can lead to significant differences in ACCase sensitivity.

Table 2: Comparative I₅₀ Values for Clethodim Inhibition of ACCase in Susceptible and Resistant Lolium Genotypes

Genotype (Amino Acid Change) Status Herbicide I₅₀ (µM) Resistance/Susceptibility (R/S) Ratio
Wild Type Susceptible Clethodim 0.23 1.0 nih.gov
Ile-1781-Leu (homozygous) Resistant Clethodim 1.57 6.8 nih.gov
Asp-2078-Gly (homozygous) Resistant Clethodim 17.25 75.0 nih.gov

This comparative data underscores that ACCase sensitivity is not a simple binary state but a spectrum, influenced by broad taxonomic divisions (monocot vs. dicot) and specific genetic mutations within a single species.

{"herbicidal_selectivity_and_crop_tolerance_mechanisms":{"3_1_selective_control_efficacy_against_graminaceous_weed_species":{"__html":"\n\nthis compound is a selective, systemic post-emergence herbicide specifically designed to control graminaceous (grass) weeds. herts.ac.ukcapes.gov.br It belongs to the cyclohexanedione class of herbicides and functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). cymitquimica.comherts.ac.uk This enzyme is critical for the biosynthesis of fatty acids, which are essential components for building cell membranes, particularly in the active meristematic tissues of plants. herts.ac.uknih.gov By disrupting lipid formation, this compound effectively leads to the necrotic death of susceptible grass species. capes.gov.brnih.gov\n\nThe herbicide is absorbed primarily through the leaves and, to a lesser extent, the roots of grasses. nih.gov Its systemic action allows it to translocate within the plant to the sites of active growth, such as the meristems, where it exerts its inhibitory effect. capes.gov.brnih.gov This targeted action ensures the control of a wide range of annual and perennial grass weeds, as well as volunteer cereals, in various broadleaf crops. bcpc.org\n\n\n\n\n\n \n

Efficacy of this compound on Various Graminaceous Weed Species
researchgate.netresearchgate.netmdpi.combcpc.orgbcpc.orgcapes.gov.brresearchgate.netresearchgate.netresearchgate.netcapes.gov.brresearchgate.netmdpi.com
Comparative Sensitivity of ACCase to Cyclohexanedione Herbicides
researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netcambridge.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govAlloxydim (B13751712)researchgate.netbioone.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.netmdpi.commdpi.com
Comparative Phytotoxicity (EC50) of Alloxydim and its Degradation Product on Wheat
researchgate.netresearchgate.net
Chemical Compounds Mentioned in this Article

Herbicidal Selectivity and Crop Tolerance Mechanisms

Herbicidal Selectivity and Crop Tolerance Mechanisms

Investigating Phytotoxicity in Rotational and Successive Crop Systems

Morphological and Growth Inhibition Effects on Cereal Crops (e.g., Triticum spp.)

Alloxydim-sodium, a selective systemic herbicide, primarily impacts grass species, including cereal crops like wheat (Triticum spp.), by inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. herts.ac.ukherts.ac.uk This inhibition disrupts the formation of lipids essential for cell membrane integrity and growth, leading to distinct morphological and growth-related effects.

Research has demonstrated that alloxydim (B13751712) has a significant phytotoxic effect on wheat, causing injury to the crop. ebi.ac.ukresearchgate.netresearchgate.net Studies have shown that the application of alloxydim can lead to a reduction in both root and shoot growth in wheat varieties. mdpi.com For instance, in hydroponic bioassays, alloxydim was observed to inhibit the growth of Triticum turgidum and Triticum aestivum. mdpi.com The parent compound, alloxydim, is notably more toxic to wheat than its degradation byproducts. ebi.ac.ukresearchgate.net

Studies have quantified the inhibitory effects of alloxydim on different wheat varieties. The effective concentration required to cause a 50% reduction (EC50) in various growth parameters has been determined. For example, the EC50 values for root length inhibition in different wheat varieties have been reported to range from 0.38 to 0.50 mg L⁻¹. ebi.ac.ukresearchgate.netbioone.org

Detailed research findings on the effects of alloxydim on wheat growth are presented in the table below.

Table 1: Inhibitory Effects of Alloxydim on Triticum spp. Growth Parameters

SpeciesGrowth ParameterEC50 (mg L⁻¹)
Triticum turgidumRoot Growth0.14 mdpi.com
Triticum aestivumRoot Growth0.17 mdpi.com
Triticum turgidumShoot Length0.33 mdpi.com
Triticum aestivumShoot Length0.43 mdpi.com
Triticum aestivum cv. CastanRoot Length0.37 (E-alloxydim) us.es

It is important to note that the phytotoxicity of alloxydim can be influenced by its isomerization. The E-isomer of alloxydim has been shown to inhibit wheat seed germination, while the Z-isomer has no significant phytotoxic effect on germination. us.es This suggests that the isomeric form of the compound plays a crucial role in its herbicidal activity on cereal crops.

Environmental Fate and Degradation Pathways

Photodegradation Processes and Kinetics

The breakdown of alloxydim (B13751712) is primarily driven by direct photolysis, where the molecule directly absorbs solar radiation, leading to its transformation. semanticscholar.org The kinetics of this process, often following pseudo-first-order kinetics, are highly dependent on the surrounding environment. mdpi.comresearchgate.net

Degradation in Diverse Aqueous Environments

Studies have demonstrated that alloxydim photodegrades in various aqueous media, including ground, river, mineral, and ultrapure water. researchgate.net The composition of the water and the source of radiation significantly affect the half-life of the compound. researchgate.net For instance, the presence of natural water constituents can have a retarding effect on the degradation rate compared to ultrapure water. csic.es The half-life of alloxydim has been observed to increase in the presence of humic acids, a component of dissolved organic matter. nih.gov In one study, the half-life of alloxydim increased from 139.04 minutes to 203.08 minutes with the addition of humic acids. nih.gov

Conversely, the presence of certain substances can enhance photodegradation. For example, Fe (III) ions have been shown to accelerate the photolytic rate of alloxydim. The photodegradation of alloxydim in different types of water, such as surface water, groundwater, and mineral water, exhibits varying rates, with half-lives ranging from approximately 28 minutes to 4.6 hours. csic.es

Table 1: Half-life of Alloxydim in Various Aqueous Environments

Environment Condition Half-life (t½) Reference
Ultrapure Water With Humic Acids 203.08 min nih.gov
Ultrapure Water Without Humic Acids 139.04 min nih.gov
Surface Water Simulated/Natural Sunlight 27.9 min - 4.6 h csic.es
Ground Water Simulated/Natural Sunlight 27.9 min - 4.6 h csic.es
Mineral Water Simulated/Natural Sunlight 27.9 min - 4.6 h csic.es

Photolysis on Plant Cuticular and Soil Surface Mimics

When applied in the field, alloxydim comes into contact with plant leaves and soil surfaces, where it is exposed to sunlight. nih.gov Photolysis is a significant dissipation pathway on these surfaces. mdpi.comresearchgate.net To study these processes, researchers have used models such as carnauba wax films to simulate leaf cuticles and sandy loam soil surfaces. mdpi.comresearchgate.net

Results indicate that alloxydim degrades rapidly on both carnauba wax and sandy loam soil surfaces. mdpi.comresearchgate.net The rate of photolysis, however, is influenced by the surface type. The degradation is significantly faster on carnauba wax film (half-life of 51 minutes) compared to sandy loam soil surfaces (half-life of 9.7 hours). mdpi.comresearchgate.net This difference is attributed to the potential for soil particles to attenuate incident radiation. mdpi.comresearchgate.net The photolysis rate on these surfaces is generally slower than in aqueous solutions, which may be due to physical partitioning in the wax layer or adsorption by soil minerals. mdpi.comnih.gov

Table 2: Photodegradation Half-life of Alloxydim on Surface Mimics

Surface Mimic Half-life (t½) Reference
Carnauba Wax Film 51 min mdpi.comresearchgate.net
Sandy Loam Soil 9.7 h mdpi.comresearchgate.net

Influence of Environmental Variables on Photolytic Rates

Several environmental factors can influence the rate of alloxydim photodegradation. researchgate.net The intensity of the radiation source is a key factor, with higher intensities leading to faster degradation.

The chemical composition of the medium also plays a crucial role. The presence of dissolved organic matter, such as humic acids, can inhibit the photolysis of alloxydim. In contrast, the presence of Fe (III) ions has been found to enhance the photodegradation rate. However, nitrate (B79036) ions have been observed to have no significant effect on the degradation kinetics. The pH of the water can also be a factor, as the stability of cyclohexanedione oxime herbicides, in general, is pH-dependent. semanticscholar.org

Structural Elucidation and Characterization of Phototransformation Products

The photodegradation of alloxydim results in the formation of several transformation products. researchgate.net The identification and characterization of these products are crucial for a complete understanding of the herbicide's environmental fate. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are used for their identification. mdpi.comnih.gov

Two primary photoproducts have been consistently identified in various studies: the Alloxydim Z-isomer and imine derivatives. mdpi.comresearchgate.netresearchgate.net The formation of these products suggests that the primary photochemical reactions involve isomerization of the oxime ether bond and photoreduction of the oxime moiety. researchgate.netcsic.es

Alloxydim is commercially available as the E-isomer. us.es However, under the influence of sunlight and temperature, it can undergo rapid isomerization to form the Z-isomer. us.es This isomerization has been observed in various environmental simulations, including in aqueous solutions and on soil and plant surface mimics. mdpi.comus.es The Z-isomer is often formed in the initial stages of photolysis and can subsequently degrade. researchgate.net

A major phototransformation product of alloxydim is an imine derivative, formed through the reduction of the oxime moiety. researchgate.net This imine derivative can exist as a mixture of two tautomers, each exhibiting keto-enol tautomerism. mdpi.comresearchgate.netresearchgate.net The formation of the imine involves the cleavage of the N-O bond in the oxime structure. scispace.com The imine byproduct has been identified as the major photoproduct in studies conducted on both carnauba wax and soil surfaces. mdpi.com It is considered more polar than the parent alloxydim, which could increase its mobility in the environment.

Deallyoxylated Alloxydim

A primary degradation product of alloxydim is deallyoxylated alloxydim. ebi.ac.ukcambridge.orgresearchgate.netbioone.orgcambridge.orgcsic.es Studies have shown that alloxydim rapidly photodegrades when exposed to sunlight on surfaces simulating plant cuticles and soil, with half-lives reported to be between 1 and 30 minutes. cambridge.orgresearchgate.netbioone.org The main resulting byproduct is deallyoxylated alloxydim, which has demonstrated greater stability than the parent compound. ebi.ac.ukcambridge.orgresearchgate.netbioone.orgcambridge.orgcsic.es

In studies on sugar beets, deallyoxylated alloxydim was identified as the main metabolite in the treated leaves, reaching its maximum amount of 18.0% of the applied radioactivity approximately 10 days after treatment. jst.go.jpndl.go.jp While alloxydim itself can cause injury to succeeding cereal crops, comparative bioassays have indicated that deallyoxylated alloxydim exhibits low phytotoxicity. ebi.ac.ukcambridge.orgbioone.orgcambridge.orgcsic.es For instance, the EC50 values for root length inhibition in various wheat varieties and a grass weed were 0.38 to 0.50 mg L⁻¹ for alloxydim, whereas for deallyoxylated alloxydim, the values ranged from 94 to 600 mg L⁻¹. ebi.ac.ukcambridge.orgresearchgate.netbioone.orgcambridge.orgcsic.es

Oxo-tetrahydrobenzoxazole Derivatives

In addition to deallyoxylation, the formation of oxo-tetrahydrobenzoxazole derivatives is another identified degradation pathway for alloxydim-sodium. jst.go.jpndl.go.jp In studies involving the application of ¹⁴C-labeled this compound to sugar beet leaves, two minor metabolites were identified as oxo-tetrahydrobenzoxazole derivatives. jst.go.jpndl.go.jp These compounds, along with deallyoxylated alloxydim, reached their peak concentrations at around 10 days post-application, accounting for 2.6% and 2.5% of the initial radioactivity, respectively. jst.go.jpndl.go.jp Further degradation of these compounds, including a ring-opened dicarboxylic acid, can lead to the evolution of ¹⁴CO2. researchgate.net In sterilized soil, the degradation of this compound is slower, leading to an accumulation of these oxazole (B20620) derivatives. researchgate.net

Biodegradation Mechanisms in Soil Matrices

The biodegradation of this compound in soil is a significant dissipation pathway. The half-life of this compound in soil is estimated to be approximately 10 days. Biodegradation is considered a primary mechanism for its degradation in soil environments. mdpi.com Studies have shown that alloxydim degrades rapidly on soil surfaces, with photolysis playing a key role. nih.govresearchgate.net The degradation on sandy loam soil surfaces was found to follow pseudo-first-order kinetics, with a half-life of 9.7 hours under simulated sunlight. mdpi.com This is slower than its degradation on plant wax surfaces, suggesting that soil components may influence the rate of photolysis. mdpi.com The primary photoproducts identified on soil surfaces are the alloxydim Z-isomer and an imine derivative. nih.govresearchgate.net

Abiotic Chemical Degradation Processes

Hydrolytic Stability and pH Dependency

Thermal Degradation Products

Alloxydim is recognized as a thermolabile herbicide, meaning it is susceptible to decomposition at elevated temperatures. mdpi.com While a specific boiling point has been estimated, decomposition typically begins before this temperature is reached. mdpi.com The search results did not provide specific details on the identity of the thermal degradation products of this compound.

Degradation in Chlorinated Water Environments

The presence of chlorine, a common disinfectant in water treatment, leads to the rapid degradation of alloxydim. agronomy-journal.orgresearchgate.netcsic.escolab.ws In studies where alloxydim was exposed to an excess of sodium hypochlorite, its half-life (DT50) was determined to be less than 30 seconds. agronomy-journal.orgresearchgate.netcsic.es This rapid degradation results in the formation of a primary chlorinated by-product. agronomy-journal.orgresearchgate.netcsic.es This metabolite was identified using liquid chromatography coupled with mass spectrometry and was found to exhibit phytotoxicity, affecting the root growth of wheat at concentrations as low as 0.1 mg·L⁻¹. agronomy-journal.orgresearchgate.netcsic.es

Environmental Persistence and Mobility of this compound and its Transformation Products

This compound, a post-emergence herbicide from the cyclohexene (B86901) oxime family, is characterized by its relatively low persistence in the environment due to rapid degradation. herts.ac.uk However, the environmental behavior of its transformation products is a key consideration, as they can exhibit different properties, including increased persistence and mobility. mdpi.comresearchgate.net

Persistence and Degradation:

Alloxydim is susceptible to rapid degradation through various processes, with photolysis being a primary pathway for its dissipation in the field. mdpi.comebi.ac.uk The rate of degradation is highly dependent on the environmental matrix. On surfaces simulating plant leaf cuticles (carnauba wax) and soil, alloxydim degrades quickly when exposed to sunlight, with half-lives ranging from minutes to hours. ebi.ac.ukcambridge.org Specifically, the photolysis half-life on a sandy loam soil surface is about 9.7 hours, while on a carnauba wax film, it is significantly faster at 51 minutes. nih.gov The degradation process follows pseudo-first-order kinetics. mdpi.comnih.gov In general, the half-life of this compound in soil is reported to be around 10 days.

The rate of photolysis is observed to be slower on soil and wax surfaces compared to its degradation in aqueous environments. nih.gov This reduced rate on surfaces may be attributed to the physical partitioning of the herbicide in the wax layer or its chemical adsorption by soil minerals. nih.gov In chlorinated water, a common disinfection medium, the degradation of alloxydim is extremely fast, with a half-life of less than 30 seconds. agronomy-journal.org

Table 1: Half-life of Alloxydim in Various Environmental Media

Transformation Products:

The degradation of alloxydim leads to the formation of several transformation products. The most significant photoproducts identified on both soil and leaf cuticle surrogates are the Alloxydim Z-isomer and an imine derivative . mdpi.comresearchgate.net The imine byproduct, which results from the reduction of the oxime moiety, is considered the major photoproduct. mdpi.comresearchgate.net This imine derivative is more stable and more soluble in water than the parent alloxydim, which increases its potential for mobility in soil water and subsequent uptake by plants. mdpi.com Studies have also identified a deallyloxylated compound as the main metabolite in soybean plants. jst.go.jp In chlorinated water, degradation results in a main chlorinated by-product. agronomy-journal.org

Mobility:

This compound is highly soluble in water and is considered to be very mobile in soil, which creates a high potential for movement into water bodies through drainflow. herts.ac.ukherts.ac.uk The mobility of its transformation products is also a significant factor in its environmental fate. As noted, the major imine photoproduct is more soluble than alloxydim, which enhances its mobility and potential presence in soil water. mdpi.com The high mobility of cyclohexanedione herbicides as a class, combined with their tendency to form numerous degradation products, underscores the importance of studying their environmental transport. researchgate.net

Table 2: Major Transformation Products of Alloxydim and Their Properties

Computational Modeling for Environmental Fate Prediction (e.g., Quantitative Structure-Activity Relationships - QSAR)

Computational modeling, particularly through Quantitative Structure-Activity Relationships (QSAR), is a valuable tool for predicting the environmental fate and potential effects of alloxydim and its transformation products. mdpi.comresearchgate.net QSAR models establish a correlation between the chemical structure of a compound and its physicochemical properties and biological activities, which is especially useful for assessing degradation products that are difficult to isolate or not commercially available. mdpi.commst.dk

These models are used to estimate key environmental parameters, providing an initial risk assessment. mdpi.comresearchgate.net For alloxydim, QSAR has been employed to predict properties that govern its environmental partitioning. nih.gov For example, calculated vapor pressure (VP) values for alloxydim and its imine photoproducts (in the range of 10⁻⁵ to 10⁻⁷) indicate they are expected to exist primarily in the liquid phase, suggesting that ingestion and dermal contact are the most probable exposure pathways. nih.gov

Density Functional Theory (DFT) is another computational method that has been applied to study alloxydim. csic.es DFT calculations help identify the most stable conformers of the molecule and elucidate its degradation mechanisms. csic.es Studies using DFT have shown that the degradation of alloxydim likely begins with the cleavage of the N–O bond, leading to the formation of a stable intermediate. csic.es This theoretical approach serves as a strategy for estimating degradation pathways and identifying by-products, thereby prioritizing experimental research for environmental risk assessment. csic.es

The central concept of QSAR modeling is the structure-property similarity principle, which posits that similar structures generally have similar properties and biological activities. mst.dk This allows for the prediction of a compound's behavior based on its molecular structure. mst.dk While the predictive accuracy of QSAR systems can be high (often around 80%), it depends on the availability of sufficient biological data to validate the model's domain. mst.dk

Table 3: Application of Computational Models to Alloxydim

Advanced Analytical Methodologies for Research and Environmental Monitoring

Extraction and Sample Preparation Techniques for Complex Matrices

Extracting Alloxydim-sodium from samples like soil, water, and plant tissues requires methods that can efficiently isolate the analyte from interfering compounds. researchgate.netchromatographyonline.com The goal is to produce a clean, concentrated sample suitable for analysis. researchgate.net

Solid-Phase Extraction (SPE) is a widely used technique for the sample preparation of this compound and its metabolites from aqueous samples. acs.org This method relies on the partitioning of analytes between a solid sorbent and a liquid phase, effectively separating them from matrix interferences. researchgate.net

For the analysis of cyclohexanedione oxime herbicides, including alloxydim (B13751712), from water, C18-SPE cartridges have proven effective. acs.org In one method, water samples spiked with alloxydim were successfully extracted using C18-SPE, yielding recoveries of 117 ± 11% for concentrations of 0.8 μg L-1. acs.org The general SPE process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the target analyte with a suitable solvent. chromatographyonline.com The choice of sorbent is critical; nonpolar sorbents like C18 are used for extracting nonpolar compounds from polar matrices (reversed-phase SPE), while polar sorbents are used for polar analytes in nonpolar matrices (normal-phase SPE). chromatographyonline.com Mixed-mode sorbents, which utilize multiple retention mechanisms, can achieve very clean extracts from highly complex matrices. chromatographyonline.com

A study on the degradation of alloxydim in chlorinated water also utilized SPE to isolate and concentrate the major degradation product for structural characterization. researchgate.net This highlights the versatility of SPE in not only quantifying the parent compound but also in studying its environmental transformation products. researchgate.net

Table 1: Example of an SPE Method for Alloxydim in Water

Parameter Description Reference
Analyte Alloxydim acs.org
Matrix River and Distilled Water acs.org
SPE Sorbent C18 acs.org
Spiking Level 0.8 µg L⁻¹ acs.org
Mean Recovery 117% (±11%) acs.org

| Purpose | Multi-residue analysis of cyclohexanedione oxime herbicides | acs.org |

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a prominent sample preparation technique for pesticide residue analysis in a wide array of food and environmental matrices. fda.gov.twhawach.compragolab.cz The method involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (dSPE) step for cleanup. hawach.compragolab.cz

QuEChERS is particularly well-suited for analyzing multiple pesticide residues, including this compound, in foods of plant origin like fruits and vegetables. fda.gov.twfda.gov.tw A typical QuEChERS workflow for vegetable samples begins with homogenizing the sample, followed by extraction with acetonitrile (B52724) and a mix of salts such as magnesium sulfate (B86663) and sodium acetate. odu.eduwaters.com After centrifugation, an aliquot of the acetonitrile supernatant is transferred to a tube containing dSPE sorbents like primary secondary amine (PSA) to remove matrix components such as organic acids, sugars, and fatty acids. fda.gov.twhawach.com For matrices with high pigment or fat content, additional sorbents like graphitized carbon black (GCB) or C18 may be included. hawach.com

A multi-residue method for 410 pesticides in various crops utilized a QuEChERS protocol where the final extract was analyzed by LC-MS/MS and GC-MS/MS. fda.gov.tw Similarly, a method for 373 pesticides in fruits, vegetables, and other crops also employed QuEChERS for sample preparation. fda.gov.tw A computational study aimed at optimizing the QuEChERS method for cyclohexanedione herbicides in soil found that a citrate-buffered extraction combined with a PSA and C18 cleanup step was the most effective combination for reducing matrix effects in mass spectrometry. mdpi.com

Table 2: Overview of a Typical QuEChERS Workflow

Step Procedure Purpose Reference
1. Sample Homogenization A representative sample (e.g., 5-15 g) is ground or blended. Ensure sample uniformity. odu.edu
2. Extraction Homogenized sample is shaken vigorously with acetonitrile and extraction salts (e.g., MgSO₄, NaCl or Sodium Acetate). Partitioning of analytes into the organic solvent. hawach.comodu.edu
3. Centrifugation The mixture is centrifuged to separate the organic layer from the aqueous and solid layers. Phase separation. fda.gov.twhawach.com
4. Dispersive SPE (dSPE) Cleanup An aliquot of the supernatant is mixed with sorbents (e.g., PSA, C18). Removal of interfering matrix components. hawach.commdpi.com

| 5. Final Analysis | After further centrifugation, the cleaned extract is collected for chromatographic analysis. | Quantification and identification of the target analyte. | fda.gov.twpragolab.cz |

Solid-Phase Extraction (SPE)

Chromatographic Separation and Identification Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other compounds in the extract and to identify and quantify it.

High-Performance Liquid Chromatography (HPLC) is the most suitable and commonly used technique for the analysis of this compound and its degradation products. researchgate.netmdpi.com This is due to the compound's polarity and thermal lability, which make it less suitable for gas chromatography without derivatization. scientificlabs.co.uk

HPLC methods for alloxydim typically use reverse-phase (RP) columns, such as C18, with a mobile phase consisting of a mixture of acetonitrile and acidified water. mdpi.comsielc.com The addition of an acid like formic acid or phosphoric acid to the mobile phase is necessary to ensure the proper ionization state of the analyte for good chromatographic separation and detection, especially when using a mass spectrometry (MS) detector. sielc.com For instance, one method describes the separation of this compound on a Newcrom R1 reverse-phase column using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For MS-compatible applications, formic acid is substituted for phosphoric acid. sielc.com

HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective determination of this compound in complex matrices. fda.gov.tw Multi-residue methods often use LC-MS/MS to detect hundreds of pesticides, including alloxydim, at low levels in food samples prepared by QuEChERS. fda.gov.twfda.gov.tw In a study of alloxydim's photodegradation, HPLC coupled to a diode-array detector (DAD) and MS was used to identify and monitor the parent compound and its photoproducts. mdpi.com

Table 3: Example of HPLC Conditions for Alloxydim Analysis

Parameter Description Reference
Instrument HPLC with DAD and MS detector mdpi.com
Column Phenomenex Kinetex® 2.6 µm C18 100 Å (100 × 4.6 mm) mdpi.com
Mobile Phase Gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile mdpi.com
Flow Rate 0.7 mL min⁻¹ mdpi.com

| Detection | DAD and ESI-MS | mdpi.com |

While HPLC is generally preferred, Gas Chromatography (GC) can also be used for the analysis of this compound, though it often requires a derivatization step to convert the analyte into a more volatile and thermally stable form. scientificlabs.co.uk An analytical standard of this compound is noted as being suitable for both HPLC and GC techniques. scientificlabs.co.uk

One study developed a GC-MS method to determine the total content of this compound and its degradation products in groundwater. jst.go.jp In this method, alloxydim and its byproducts were first oxidized using hydrogen peroxide. The resulting products were then extracted, methylated with diazomethane (B1218177) to form volatile derivatives, and finally analyzed by GC-MS. jst.go.jp This complex procedure allowed for a detection limit of 0.1 ppb. jst.go.jp Multi-residue methods for pesticides in food often employ both LC-MS/MS and GC-MS/MS to cover a broad range of compounds. fda.gov.twfda.gov.tw The QuEChERS extracts can be split, with one portion analyzed by LC for polar and thermally labile pesticides like alloxydim, and the other by GC for more volatile compounds. fda.gov.tw

Thin-Layer Chromatography (TLC) is a simpler chromatographic technique that can be used for the qualitative analysis and purity checking of this compound. researchgate.netndl.go.jp It involves spotting the sample on a plate coated with a stationary phase (like silica (B1680970) gel) and developing it in a chamber with a suitable mobile phase. researchgate.net

The radiochemical purity of ¹⁴C-labeled this compound was confirmed using TLC with a silica gel plate and a developing solvent system of n-hexane:acetone (7:3). ndl.go.jp While not as quantitative or sensitive as HPLC or GC, TLC is a valuable tool for rapid screening and for verifying the presence of the compound during synthesis or in degradation studies. researchgate.netndl.go.jp

Table 4: List of Compounds Mentioned

Compound Name
Acetaldehyde
Acetic acid
Acetone
Acetonitrile
Alloxydim
This compound
Ammonium (B1175870) acetate
Diazomethane
Diethyl ether
Ethyl acetate
Formic acid
Graphitized Carbon Black (GCB)
n-Hexane
Hydrogen peroxide
Indium (III) chloride
Magnesium sulfate
Methanol (B129727)
Phosphoric acid
Primary Secondary Amine (PSA)
Sodium acetate
Sodium chloride
Sodium hypochlorite

Gas Chromatography (GC)

Spectrometric Detection and Structural Characterization Methods

Spectrometric methods are indispensable for the identification and structural elucidation of this compound and its byproducts. These techniques rely on the interaction of molecules with electromagnetic radiation to provide detailed information about their chemical structure.

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying chemical compounds. When coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it offers high sensitivity and selectivity. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : While less common for non-volatile compounds like this compound, GC-MS can be used for the analysis of its more volatile degradation products. researchgate.net This technique separates compounds based on their boiling points and then fragments them into ions to determine their mass-to-charge ratio, providing a unique chemical fingerprint.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Qtof-MS) : This high-resolution mass spectrometry technique is instrumental in identifying unknown transformation products of Alloxydim. researchgate.net LC separates the parent compound from its metabolites, and the Qtof analyzer provides highly accurate mass measurements, enabling the determination of the elemental composition of the detected molecules. nih.gov For instance, LC-ESI-Qtof has been successfully used to identify two transformation products of Alloxydim during its photolysis in methanol and n-hexane. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS is a highly sensitive and selective technique for the quantitative analysis of this compound and its metabolites in complex matrices. nih.govcreative-proteomics.com It involves two stages of mass analysis (tandem mass spectrometry), which significantly reduces background noise and improves the accuracy of quantification. creative-proteomics.com This method is particularly useful for trace-level detection in environmental samples. nih.govmdpi.com For example, it has been used to identify a major chlorinated byproduct of Alloxydim degradation in water. researchgate.netresearchgate.net The use of electrospray ionization (ESI) in positive ion mode is often preferred for the analysis of cyclohexanedione herbicides like Alloxydim, with the protonated molecule ions [M+H]⁺ being selected for quantification. mdpi.com

Table 1: Mass Spectrometry Techniques for this compound Analysis

Technique Application Key Advantages
GC-MS Analysis of volatile degradation products. researchgate.net Provides unique chemical fingerprints.
LC-Qtof-MS Identification of unknown transformation products. researchgate.net High mass accuracy, enabling elemental composition determination. nih.gov
LC-MS/MS Quantitative analysis in complex matrices. nih.govcreative-proteomics.com High sensitivity and selectivity, reduces background noise. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including this compound and its degradation products. cuny.edu It provides detailed information about the chemical environment of individual atoms within a molecule. magritek.com

¹H NMR and ¹³C NMR : One-dimensional NMR techniques like ¹H (proton) and ¹³C (carbon-13) NMR provide fundamental information about the number and types of protons and carbons in a molecule. magritek.com These spectra are essential for the initial characterization of the molecular structure.

2D NMR (COSY, HMQC, HMBC) : Two-dimensional NMR experiments provide more detailed connectivity information.

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, helping to establish neighboring proton relationships. mdpi.comresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) : Correlates directly bonded proton and carbon atoms. mdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the complete molecular structure, including identifying quaternary carbons. magritek.commdpi.comresearchgate.net

A major degradation product of Alloxydim, formed through the reduction of the oxime moiety to an imine group, has been successfully characterized using a combination of ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC techniques. researchgate.net These advanced NMR methods were instrumental in confirming the structure of this byproduct, which exists as a mixture of two tautomers. researchgate.net

Table 2: NMR Techniques for Structural Elucidation of Alloxydim and its Byproducts

NMR Technique Information Provided
¹H NMR Number and types of protons. magritek.com
¹³C NMR Number and types of carbons. magritek.com
COSY Connectivity between neighboring protons. mdpi.comresearchgate.net
HMQC Direct correlations between protons and carbons. mdpi.comresearchgate.net
HMBC Long-range correlations between protons and carbons, identifying molecular fragments and quaternary carbons. magritek.commdpi.comresearchgate.net

Ultraviolet (UV) spectrophotometry measures the absorption of UV light by a molecule. azooptics.com The UV spectrum provides information about the electronic transitions within the molecule and can be used for both qualitative and quantitative analysis. azooptics.comndl.go.jp The position and intensity of absorption peaks are characteristic of specific chromophores (light-absorbing groups) within the molecule. azooptics.com

For this compound, UV spectrophotometry can be used to monitor its concentration during degradation studies. researchgate.net The technique is relatively simple and can be used for routine analysis. researchgate.net For instance, HPLC with UV detection has been employed to measure Alloxydim concentrations in kinetic experiments. researchgate.net The maximum UV-visible absorption of Alloxydim can be a key parameter in its detection. herts.ac.uk

Table 3: Application of UV Spectrophotometry in this compound Analysis

Analytical Method Application Principle
UV Spectrophotometry Quantitative analysis and monitoring of degradation. researchgate.net Measures the absorption of UV light by chromophores in the molecule. azooptics.com
HPLC-UV Measurement of Alloxydim concentrations in kinetic studies. researchgate.net Separates Alloxydim from other components before UV detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, COSY, HMQC, HMBC)

Method Development for Quantitative Analysis of Parent Compound and Metabolites

Developing robust analytical methods is essential for the accurate quantification of this compound and its metabolites in various environmental and biological samples. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a commonly used technique for this purpose.

A key aspect of method development is sample preparation, which often involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components. researchgate.net For the analysis of Alloxydim and its degradation products, HPLC coupled with mass spectrometry (HPLC-MS) is frequently employed due to its high sensitivity and selectivity. nih.gov The development of such methods allows for the identification and quantification of transformation products, even when they are not commercially available. nih.gov For example, a method involving HPLC-MS analysis was used to identify two photoproducts of alloxydim, its Z-isomer and an imine derivative, on carnauba wax and soil surfaces. nih.gov

Weed Resistance Evolution and Mitigation Strategies

Mechanisms Underpinning Herbicide Resistance to ACCase Inhibitors

Resistance to acetyl-CoA carboxylase (ACCase) inhibiting herbicides, such as Alloxydim-sodium, is a significant concern in global agriculture. mdpi.com Weeds have developed resistance to 21 of the 31 known herbicide sites of action. mdpi.com The evolution of resistance is primarily driven by two main mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govcambridge.org

Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the gene that codes for the ACCase enzyme, the herbicide's target protein. nih.govfrontiersin.org A single nucleotide mutation can lead to an amino acid substitution, altering the herbicide's binding site on the enzyme. nih.gov This change reduces or eliminates the herbicide's ability to inhibit the enzyme without impairing the enzyme's natural function. nih.gov There are at least sixteen known point mutations that confer resistance to ACCase inhibitors. scielo.brdoaj.org For instance, substitutions at the Ile-1781 and Asp-2078 positions of the ACCase enzyme are frequently reported and can confer resistance to multiple chemical families of ACCase inhibitors. nih.gov The specific mutation determines the spectrum of cross-resistance to different ACCase inhibitor families, such as aryloxyphenoxypropionates (FOPs), cyclohexanediones (DIMs), and phenylpyrazolines (DENs). scielo.br

Non-Target-Site Resistance (NTSR): This mechanism does not involve any modification of the herbicide's target enzyme. Instead, it involves other processes that reduce the amount of active herbicide reaching the target site. nih.gov These processes include:

Reduced herbicide absorption or translocation: The plant absorbs less of the herbicide or is less efficient at moving it to the site of action. nih.gov

Increased herbicide metabolism: The plant's metabolic processes are enhanced, allowing it to detoxify the herbicide more rapidly. nih.govdoaj.org This is often facilitated by enzymes like cytochrome P450 monooxygenases and glutathione (B108866) S-transferases. scielo.brdoaj.org Metabolic resistance can sometimes lead to cross-resistance against herbicides with different modes of action. scielo.br

Sequestration: The herbicide is stored in cellular compartments, such as the vacuole, preventing it from reaching the ACCase enzyme in the chloroplasts. adelaide.edu.au

Both TSR and NTSR can coexist within a single plant, often resulting in higher levels of resistance. nih.govscielo.br The high initial frequency of resistant biotypes, estimated at 6 x 10⁻¹⁰ plants, also plays a significant role in the rapid evolution of resistance. scielo.br

Documented Instances of this compound Resistance in Weed Biotypes

The first case of resistance to an ACCase inhibitor was documented in 1982 in a population of Lolium rigidum in an Australian wheat field, just four years after these herbicides were introduced. scielo.brscielo.br Since then, resistance has been reported in 48 weed species globally. scielo.br

Lolium species, in particular, have shown a propensity for developing resistance to multiple herbicide modes of action, including ACCase inhibitors. mdpi.comnih.gov In Spain, populations of Lolium rigidum from winter cereal fields have confirmed resistance to both ACCase and ALS-inhibiting herbicides. researchgate.net This resistance is linked to both target-site mutations at positions Trp-2027 and Asp-2078 in the ACCase gene and non-target-site mechanisms. frontiersin.orgresearchgate.net Similarly, studies in Tunisia and Morocco have identified Lolium rigidum populations with resistance to various ACCase inhibitors, with mutations at codons 1781, 2027, 2041, 2078, and 2096 being prevalent. frontiersin.org

Alopecurus myosuroides (black-grass) is another problematic weed with widespread resistance to ACCase inhibitors in Europe. researchgate.neteppo.int Both target-site resistance, through mutations in the ACCase gene, and non-target-site resistance, primarily through enhanced metabolism, have been identified in black-grass populations. eppo.intfrontiersin.org Some populations exhibit cross-resistance to a wide array of herbicides with different modes of action. frontiersin.org For example, the Peldon black-grass population in the UK shows resistance to ACCase inhibitors, ALS inhibitors, and other herbicide groups. frontiersin.org

The table below summarizes documented instances of resistance to ACCase inhibitors in key weed species.

Weed SpeciesCountry/RegionDocumented Resistance Mechanisms
Lolium rigidumAustraliaTarget-site and non-target-site resistance. scielo.brscielo.br
Lolium rigidumSpainTarget-site mutations (Trp-2027, Asp-2078) and NTSR. frontiersin.orgresearchgate.net
Lolium rigidumTunisia & MoroccoTarget-site mutations (codons 1781, 2027, 2041, 2078, 2096). frontiersin.org
Lolium rigidumIranTarget-site mutations (Ile-1781-Leu). awsjournal.org
Alopecurus myosuroidesEuropeTarget-site and non-target-site (metabolic) resistance. eppo.intfrontiersin.org
Avena fatuaNot SpecifiedTarget-site mutation (isoleucine to leucine (B10760876) substitution). researchgate.net
Setaria viridisNot SpecifiedTarget-site mutation (isoleucine to leucine substitution). researchgate.net
Digitaria ciliarisNot SpecifiedTarget-site mutations (Ile-1781-Leu, Trp-2027-Cys, Trp-2027-Ser, Ile-2041-Asn). cambridge.org

Research Approaches for Designing Resistance Management Programs

Effective management of herbicide resistance requires a multi-faceted approach grounded in thorough research. A critical first step is monitoring and early detection of resistant populations. hracglobal.com This can involve field surveys, market research with farmers, and tracking performance inquiries. hracglobal.com Once resistance is suspected, it is crucial to confirm it and understand the scope of the problem. umn.edu

Integrated Weed Management (IWM) is a key strategy for both preventing and managing herbicide resistance. croplife.org.au IWM programs incorporate a variety of control methods to reduce the selection pressure from any single tactic. croplife.org.auhh-ra.org Key components of an IWM program include:

Herbicide Rotation and Mixtures: Rotating herbicides with different modes of action and using tank mixtures of compatible herbicides are fundamental practices to delay resistance. croplife.org.auoregonstate.edu It is important to ensure that each herbicide in a mix is effective against the target weed. croplife.org.au

Cultural Practices: Non-chemical methods can significantly reduce weed populations. mdpi.com These include crop rotation, particularly with crops that have different life cycles, adjusting planting dates, increasing crop seeding rates to enhance competition with weeds, and using cover crops. umn.educroplife.org.aubcpc.org

Mechanical and Physical Control: Tillage and manual removal of weeds can be effective, especially for managing small, localized patches of resistant weeds. umn.edupesticidestewardship.org

Preventing Seed Spread: Preventing resistant weeds from setting seed is critical. pesticidestewardship.org This includes cleaning tillage and harvesting equipment between fields to avoid moving resistant seeds. umn.eduoregonstate.edu

Research programs, such as those conducted by the Australian Herbicide Resistance Initiative (AHRI), focus on understanding the biochemical and molecular basis of resistance to develop more targeted management strategies. uwa.edu.au This includes identifying new resistance mechanisms and assessing the risk of resistance to new herbicides before they are released. uwa.edu.au

Application of Dose-Response Models in Resistance Investigations

Dose-response studies are a vital tool in weed science, particularly for investigating and quantifying herbicide resistance. cambridge.orgresearchgate.net These studies involve treating weed populations with a range of herbicide doses and measuring the response, typically plant survival or biomass reduction. cabidigitallibrary.org The data is then used to generate a dose-response curve, which illustrates the relationship between the herbicide dose and its effect on the weed. caws.org.nz

The log-logistic model is a widely used and appropriate method for analyzing dose-response data. cambridge.orgresearchgate.net This model is typically sigmoidal and can be described by the following equation:

U = (D-C) / (1 + exp(-2 * (a + b * ln(z)))) + C caws.org.nz

Where:

U is the plant response.

D is the upper limit (response at zero dose).

C is the lower limit (response at a dose that provides complete control).

z is the herbicide dose.

a is the horizontal position of the curve at the ED50 (the dose that causes a 50% response).

b is the slope of the curve at the ED50. caws.org.nz

From this model, key parameters can be derived, most importantly the GR₅₀ (or ED₅₀), which is the herbicide dose required to reduce weed growth by 50%. researchgate.net By comparing the GR₅₀ values of a suspected resistant population to a known susceptible population, a resistance index (RI) can be calculated (RI = GR₅₀ of resistant population / GR₅₀ of susceptible population). A high RI value indicates a high level of resistance. cambridge.org

Impact on Weed Population Dynamics and Community Structure in Agricultural Fields

Post-Application Shifts in Weed Community Composition

The introduction of a selective herbicide like Alloxydim-sodium into an agricultural ecosystem acts as a powerful selective pressure, leading to significant shifts in the composition of the weed community. mdpi.com this compound is a post-emergence herbicide specifically designed to control grass weeds. herts.ac.ukbcpc.org Consequently, its application typically results in a decrease in the abundance of susceptible grass species.

Research has shown that the repeated use of a single herbicide can lead to the development of herbicide-resistant strains of certain weed species. forestresearch.gov.uk This phenomenon, driven by the inherent genetic variation within weed populations, can cause a shift where previously dominant, susceptible grass weeds are replaced by either resistant biotypes or broadleaf weeds that are not targeted by the herbicide. mdpi.comuq.edu.au Over time, this can lead to a weed community dominated by species that are tolerant to this compound.

Changes in agricultural practices, such as reduced soil tillage, combined with herbicide use, have also been observed to alter weed community composition. scielo.br The selective control of certain grass weeds by this compound can create ecological niches that may be filled by other opportunistic weed species, further altering the community structure.

Influence on Relative Density and Frequency of Dominant Weed Species

The application of this compound directly influences the relative density and frequency of dominant weed species, particularly susceptible grasses. Studies have demonstrated that increasing the application rate of herbicides generally leads to a significant decrease in both the population and dry matter of targeted weeds. isa-india.in For instance, research on the effects of herbicides on industrial hemp crops showed a significant reduction in the density of both annual and perennial weeds following herbicide treatment. mdpi.com

The effectiveness of this compound can be seen in its ability to control a range of grass weeds. bcpc.org However, its efficacy can vary among different grass species. For example, this compound is noted to control many grass weeds but not annual meadow grass. forestresearch.gov.uk This differential control can lead to a shift in the dominant weed species, where tolerant or resistant grasses and broadleaf weeds become more prevalent.

The following table illustrates the potential impact of a graminicide like this compound on the density of different weed types based on findings from a study on industrial hemp.

Table 1: Illustrative Impact of Herbicide Application on Weed Density This table is based on generalized findings and not specific to this compound.

Weed Type Cultivar Reduction in Weed Density with Herbicide
Annual Dominant Weeds"Uso 31"61%
Perennial Weeds"Uso 31"19%
Annual Dominant Weeds"Fedora 17"50%
Perennial Weeds"Fedora 17"32%

Source: Adapted from a study on weed management in industrial hemp. mdpi.com

Ecological Principles Governing Weed Population Dynamics in Response to Herbicide Application

The changes observed in weed populations following the application of this compound are governed by fundamental ecological principles.

Natural Selection and Herbicide Resistance: The primary principle at play is natural selection. Herbicides impose strong selection pressure, favoring the survival and reproduction of individuals with inherent resistance. mdpi.comuq.edu.au If an herbicide is used frequently and affects a large weed population, the likelihood of selecting for resistant biotypes increases significantly. mdpi.com This has been observed with numerous herbicides, leading to over 470 resistant weed biotypes globally. mdpi.com

Competition and Niche Partitioning: By controlling specific weed species, herbicides alter the competitive landscape within the agroecosystem. cabidigitallibrary.org The removal of a dominant competitor can allow other, previously suppressed species to thrive. This concept of niche partitioning explains the shift in community composition, where tolerant or non-target weeds fill the void left by the controlled species.

Population Dynamics and Seed Banks: Effective weed management must consider the long-term dynamics of the weed seed bank in the soil. researchgate.net While herbicides can control emerged weeds, they may not effectively manage the seed bank, which can lead to future infestations. researchgate.net Practices that reduce seed production and deplete the seed bank are crucial for sustainable weed control. researchgate.net

The "Many Little Hammers" Approach: This concept suggests that integrating multiple control tactics, each with a potentially small effect, can cumulatively manage weed populations more sustainably and with less selection pressure for resistance than relying on a single, highly effective method like a potent herbicide. mdpi.com

Case Studies in Specific Weed Control Scenarios (e.g., Weed Beet Management)

This compound has been a tool in various weed control scenarios, including the management of problematic weeds in broad-leaved crops like sugar beet. bcpc.orgscielo.br

In the context of sugar beet production, volunteer cereals and grass weeds can be significant problems. This compound, as a graminicide, can be used post-emergence to selectively remove these grass weeds without harming the broad-leaved sugar beet crop. herts.ac.ukresearchgate.net

A study investigating the phytotoxicity of Alloxydim (B13751712) and its byproducts found that while the parent compound was effective against grass weeds, it had no phytotoxic effect on sugar beet growth. researchgate.net This selectivity is crucial for its use in such cropping systems. However, the same study highlighted that a degradation product of Alloxydim could be phytotoxic to other rotational crops like tomatoes, emphasizing the need to understand the complete environmental fate of the herbicide. nih.govjst.go.jp

The use of this compound in crops like sugar beet exemplifies the targeted approach of modern herbicides. europa.eu However, the long-term sustainability of this approach requires careful management to prevent the evolution of resistant weeds and to understand the broader ecological impacts of the herbicide and its degradation products. nih.gov

Interactions with Agricultural System Components

Influence of Adjuvants on Herbicidal Efficacy

Adjuvants are substances added to a spray tank to aid or modify the action of a pesticide or the physical characteristics of the spray mixture. taylorfrancis.com For cyclohexanedione herbicides like alloxydim-sodium, which can be chemically sensitive, the inclusion of adjuvants is often crucial for both stability and herbicidal performance. theseam.com Research indicates that the addition of adjuvants, such as surfactants and mineral oils, to spray solutions containing this compound consistently enhances its phytotoxicity. taylorfrancis.comgoogle.com The degree of this enhancement is often directly related to the concentration of the adjuvant used, with herbicidal effects increasing as the amount of adjuvant in the spray solution increases. taylorfrancis.comgoogle.com

Surfactants and oils are two primary categories of adjuvants that play distinct but complementary roles in augmenting the effectiveness of this compound.

Surfactants , or wetting agents, primarily function by reducing the surface tension of spray droplets. This allows for more uniform spreading and coverage on the waxy surface of a weed's leaves. taylorfrancis.com

Oils , often in the form of crop oil concentrates (COCs) or methylated seed oils (MSOs), are known to facilitate the penetration of oil-soluble herbicides through the plant's waxy cuticle. taylorfrancis.com For the chemical class to which this compound belongs (cyclohexanedione oximes), oil-based adjuvants are frequently required to achieve commercially acceptable levels of weed control. theseam.com

Studies have systematically evaluated the impact of adding various surfactants or mineral oils to this compound spray solutions. taylorfrancis.comgoogle.com The findings consistently show that these adjuvants promote the herbicide's phytotoxicity against target grass species. taylorfrancis.comgoogle.com The relationship between the increased herbicidal potency and the quantity of the added adjuvant can often be described by a linear model, whether on a standard, semi-logarithmic, or double-logarithmic scale. taylorfrancis.comgoogle.com

Table 1: Conceptual Relationship between Adjuvant Concentration and this compound Efficacy This table illustrates the general principle found in research, where increasing adjuvant concentration leads to a corresponding increase in herbicidal effect, up to an optimal point.

Adjuvant Concentration in Spray Solution Relative Herbicidal Efficacy (Illustrative)
No Adjuvant Baseline
Low (e.g., 0.1% v/v) Baseline +
Medium (e.g., 0.5% v/v) Baseline ++
High (e.g., 1.0% v/v) Baseline +++

Effects of Spray Mixture pH Modifiers (e.g., Sulfuric Acid, Ammonium (B1175870) Sulfate)

The pH of the spray solution can be a critical factor in the stability and efficacy of a herbicide. For the cyclohexanedione chemical class, which includes alloxydim (B13751712), stability is generally greater in solutions with neutral to basic pH values. researchgate.net

Modifiers such as sulfuric acid are used to acidify spray solutions, while additives like ammonium sulfate (B86663) (AMS) are commonly used as water conditioners, particularly in hard water. researchgate.netunl.eduawsjournal.org AMS can prevent the antagonism of certain herbicides by metal cations (like calcium and magnesium) present in the water and can enhance the uptake and translocation of some active ingredients. unl.eduksu.educropnutrition.com However, while the effects of these modifiers on herbicides like glyphosate (B1671968) are well-documented, specific research data detailing the direct impact of sulfuric acid or ammonium sulfate on the herbicidal efficacy of this compound is limited in the available literature. researchgate.netawsjournal.org While AMS can slightly decrease solution pH, other fertilizers like ammonium thiosulfate (B1220275) (ATS) may increase it, which can influence herbicide performance. ksu.educropnutrition.com

Synergistic and Antagonistic Effects in Multi-Component Agrochemical Applications

In modern agriculture, it is common practice to tank-mix multiple agrochemicals to control a broader spectrum of pests in a single application. theseam.com The resulting interaction between the components can be defined as follows:

Synergism: The combined effect of the two chemicals is greater than the sum of their individual effects. google.com

Antagonism: The combined effect is less than the sum of their individual effects. theseam.com

Additive: The combined effect is equal to the sum of their individual effects. theseam.com

Antagonism is a well-documented concern when tank-mixing graminicides (grass-specific herbicides), such as those in the this compound family (ACCase inhibitors), with certain broadleaf herbicides. theseam.com The efficacy of the graminicide can be significantly reduced in such mixtures. For example, studies on the related herbicides sethoxydim (B610796) and clethodim (B606718) have shown that their ability to control grass weeds is diminished when tank-mixed with broadleaf herbicides like bentazon, imazapic, or 2,4-DB. theseam.com This suggests a high potential for similar antagonistic interactions with this compound. The causes of this antagonism are complex but can involve altered absorption or translocation of the graminicide. theseam.com

Table 2: Potential Antagonistic Interactions with this compound Based on Related Compounds This table outlines potential antagonisms based on documented interactions with other ACCase-inhibiting herbicides like clethodim and sethoxydim.

This compound (ACCase Inhibitor) Potential Tank-Mix Partner (Mode of Action) Type of Interaction Potential Outcome
This compound Bentazon (Photosystem II inhibitor) Antagonistic theseam.com Reduced grass weed control theseam.com
This compound Imazapic (ALS inhibitor) Antagonistic theseam.com Reduced grass weed control theseam.com
This compound 2,4-DB (Synthetic auxin) Antagonistic theseam.com Reduced grass weed control theseam.com

Conversely, synergistic combinations are highly sought after as they can enhance the spectrum of control or reduce the required amount of active ingredients. google.comgoogleapis.com While specific synergistic mixtures involving this compound are proprietary and detailed in patents, the potential for both synergy and antagonism makes compatibility testing essential before any tank-mix application. epo.orgmdpi.com

Emerging Research Directions and Future Perspectives

Discovery and Characterization of Novel Degradation Products and Pathways

The environmental fate of herbicides is a critical area of research, as degradation can lead to by-products with different toxicity and persistence profiles than the parent compound. mdpi.com For Alloxydim (B13751712), a post-emergence herbicide, recent research has focused on identifying its degradation products under various environmental conditions, particularly through photodegradation and reactions in treated water. nih.govagronomy-journal.org

Studies have shown that Alloxydim degrades rapidly on surfaces like soil and leaf cuticles when exposed to sunlight. mdpi.comnih.gov This photodegradation process is a significant pathway for its dissipation in the field. nih.gov Key transformation products identified through these studies include the Alloxydim Z-isomer and an imine derivative , which exists as a mixture of two tautomers. mdpi.comnih.gov These by-products have been observed during the photodegradation of Alloxydim in environmental waters as well, suggesting a similar photolysis mechanism involving moisture. nih.govresearchgate.net The imine by-product, in particular, has been identified as a major photoproduct. nih.gov

Furthermore, research into the degradation of Alloxydim in chlorinated water, a process relevant to water treatment, has revealed the formation of a main chlorinated by-product. agronomy-journal.orgresearchgate.net The reaction with sodium hypochlorite, a common disinfectant, leads to a very rapid degradation of Alloxydim, with a half-life of less than 30 seconds in the presence of excess chlorine. agronomy-journal.orgresearchgate.net The identification of these novel degradation products is crucial, as their toxicological properties may differ significantly from Alloxydim itself. csic.esmdpi.com For instance, some studies have indicated that degradation products of Alloxydim can exhibit higher toxicity than the parent compound. csic.esmdpi.com

Table 1: Identified Degradation Products of Alloxydim
Degradation ProductFormation PathwayEnvironmental MatrixReference
Alloxydim Z-isomerPhotodegradationSoil/Leaf Surface, Water mdpi.comnih.gov
Imine Derivative (two tautomers)PhotodegradationSoil/Leaf Surface, Water mdpi.comnih.gov
Chlorinated By-productDegradation in chlorinated waterWater agronomy-journal.orgresearchgate.net
Deallyoxylated AlloxydimPhotodegradationLeaf/Soil Surfaces cambridge.org

Development of Integrated Predictive Models for Environmental Behavior and Plant Interactions

To better understand and predict the environmental risks associated with Alloxydim and its transformation products, researchers are increasingly turning to integrated predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. mdpi.comcsic.es These computational tools provide a preliminary assessment of the ecotoxicological and environmental implications without extensive experimental testing, which can be difficult and costly, especially for degradation products that are not commercially available. researchgate.net

QSAR/QSPR models have been used to estimate key physicochemical properties, environmental fate endpoints, and ecotoxicological profiles for Alloxydim and its identified by-products, like the imine derivative. mdpi.comcsic.es These models can predict parameters such as vapor pressure, water solubility, soil adsorption coefficient (Koc), and bioconcentration factors, which are essential for assessing the compound's mobility and partitioning in the environment. nih.gov For example, models have been used to predict that Alloxydim and its photoproducts are likely to exist mainly in the liquid phase and to estimate their potential for atmospheric oxidation and aerobic biodegradation. mdpi.comnih.gov

These predictive tools also offer insights into potential toxicity to various organisms. nih.gov By estimating endpoints like developmental toxicity and mutagenicity, these models help to flag potential hazards of degradation products that might otherwise be overlooked. csic.es The results from these models underscore the importance of evaluating the entire lifecycle of a pesticide, as by-products can present different or greater risks than the original active substance. mdpi.comresearchgate.net This approach supports a more comprehensive risk assessment required by modern regulations. csic.es

Table 2: Selected Endpoints Predicted by QSAR/QSPR Models for Alloxydim and its Transformation Products (TPs)
ParameterPredicted Behavior/EffectRelevanceReference
Vapor Pressure (VP)Indicates that Alloxydim and its photoproducts should exist mainly in the liquid phase.Predicts environmental partitioning (air, water, soil). mdpi.com
Groundwater Ubiquity Score (GUS)Used to estimate the leaching potential of the compounds.Assesses risk of groundwater contamination. nih.gov
Developmental ToxicityAll transformation products studied were predicted to cause developmental toxicity.Anticipates potential human and animal health risks. csic.es
48-h Daphnia magna LC50Provides an estimate of acute toxicity to aquatic invertebrates.Assesses ecotoxicological risk to aquatic ecosystems. nih.gov

Advanced Approaches for Mitigating Non-Target Plant Effects

While Alloxydim is designed to be selective for certain grass weeds, its potential impact on non-target plants, including subsequent rotational crops, is a significant concern. mdpi.comcambridge.org Research is underway to better understand and mitigate these effects. A key finding is that the phytotoxicity of Alloxydim's degradation products can differ markedly from the parent compound and can affect different species. mdpi.comresearchgate.net

For example, hydroponic bioassays have demonstrated that while Alloxydim itself can inhibit the root growth of wheat (a non-target cereal crop), its major imine by-product shows little to no effect on wheat. mdpi.comresearchgate.net Conversely, the imine by-product was found to have a significant phytotoxic effect on tomato plants, a sensitive broadleaf species, whereas the parent Alloxydim did not. mdpi.comresearchgate.netjst.go.jp This highlights the complexity of assessing environmental risk, as degradation does not always mean detoxification and can create new, specific phytotoxic threats to different non-target species. mdpi.com

Understanding these differential effects is the first step toward developing advanced mitigation strategies. These could include:

Refining crop rotation plans: Knowledge of the specific sensitivity of crops like tomatoes to certain by-products can inform decisions about which crops to plant in fields previously treated with Alloxydim. researchgate.netjst.go.jp

Developing safer formulations: The addition of adjuvants or stabilizers to herbicide formulations could potentially alter degradation pathways or rates, reducing the formation of the most harmful by-products. researchgate.net

Improving application timing and methods: Ensuring application conditions that favor rapid on-target action and minimize off-target drift can reduce the amount of herbicide available to degrade into harmful residues. herts.ac.uk

These research efforts demonstrate the need to investigate the behavior of both the herbicide and its degradation products to ensure the protection of non-target plants and promote sustainable agricultural practices. mdpi.com

Table 3: Comparative Phytotoxicity (EC50*) of Alloxydim and its Imine By-product on Non-Target Plants
SpeciesCompoundEffect (Root Growth Inhibition)EC50 Value (mg L⁻¹)Reference
Wheat (Triticum turgidum)AlloxydimInhibited0.14 mdpi.com
Wheat (Triticum aestivum)AlloxydimInhibited0.17 mdpi.com
Tomato (Lycopersicon esculentum)AlloxydimNo significant effectNot Calculated mdpi.comresearchgate.net
Tomato (Lycopersicon esculentum)Imine By-productInhibited0.46 (for shoot growth) researchgate.net

*EC50 (Effective Concentration 50) is the concentration of a substance that causes a 50% reduction in a measured parameter, such as root growth.

Strategies for Sustainable Integrated Weed Management

The long-term sustainability of weed control relies on Integrated Weed Management (IWM), a multifaceted approach that combines various control methods to reduce over-reliance on any single tactic, particularly herbicides. bayer.co.ukagronomyjournals.com For a herbicide like Alloxydim, which belongs to the ACCase inhibitors (WSSA/HRAC Group 1), IWM strategies are crucial for managing and preventing the evolution of herbicide-resistant weeds. herts.ac.ukbioone.org

Key components of a sustainable IWM program relevant to Alloxydim use include:

Herbicide Rotation and Mode of Action Diversity: Continuous use of herbicides with the same mode of action (MoA), like Alloxydim, selects for resistant weed populations. A fundamental IWM principle is to rotate herbicides with different MoAs. mdpi.com This means alternating or mixing Alloxydim with herbicides from other groups (e.g., ALS inhibitors, PPO inhibitors) to control the same spectrum of weeds, thereby delaying the onset of resistance. bayer.co.uk

Allelopathy and Bioherbicides: Emerging research is exploring the use of plants with allelopathic properties (which release chemicals that inhibit other plants) and bioherbicides as part of an IWM strategy. agronomyjournals.com These approaches offer alternatives that can be integrated with conventional herbicide use to provide more robust and sustainable weed control.

Optimized Application: Ensuring herbicides are applied at the correct time, corresponding to the most susceptible weed growth stage, maximizes efficacy and can reduce the total amount of herbicide needed. mdpi.com

By integrating Alloxydim within a broader IWM framework, its effectiveness can be preserved, and the environmental impact of weed management can be minimized, contributing to more sustainable agricultural production systems. bayer.co.ukbanglajol.info

Q & A

Q. What analytical methods are recommended for detecting alloxydim-sodium and its degradation products in environmental samples?

High-performance liquid chromatography (HPLC) is the most reliable method for quantifying this compound and its transformation products in crops and soils, achieving detection limits of 0.01 ppm with recoveries of 75–93% in crops and 85–92% in soils . For groundwater analysis, derivatization with hydrogen peroxide followed by gas chromatography-mass spectrometry (GC-MS) is effective, though it requires additional clean-up steps to remove reagent interference, achieving a detection limit of 0.1 μg/L . Multi-residue LC methods can separate up to 31 photolytic/hydrolytic products, but further identification requires advanced techniques like tandem mass spectrometry .

Q. How does this compound degrade in aqueous environments, and what factors influence its stability?

this compound undergoes pH-dependent degradation, existing as a monoanion or acid (pKa 3.7) in solution, with tautomeric forms influencing its reactivity . Neutralization by atmospheric CO₂ or plant/soil components converts it to the sodium-free acid (alloxydim), altering its bioavailability . Hydrolysis and photolysis are primary degradation pathways, generating cyclohexanedione and oxime derivatives . Stability studies should account for UV exposure, temperature, and microbial activity in experimental designs to replicate environmental conditions.

Q. What experimental protocols are critical for assessing this compound’s herbicidal efficacy in crops?

Field trials should use precision sprayers calibrated to 200–240 L/ha at 2.07 bars, with applications timed to post-emergent growth stages of target weeds (e.g., Avena spp., Agropyron repens) . Dose-response studies (e.g., 0.5–3.75 kg ai/ha) must include untreated controls and measure crop tolerance via yield comparisons and sensory evaluations (e.g., taint tests in canned/frozen produce) . Replicate plots and randomized block designs minimize spatial variability, while HPLC validates residue levels in soil and plant tissues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different soil types?

Discrepancies often arise from soil organic matter (SOM) and cation exchange capacity (CEC) variations, which bind this compound and reduce bioavailability. To address this, conduct parallel experiments using standardized soils (e.g., OECD artificial soil) and field-collected soils with characterized SOM/CEC. Quantify free herbicide concentrations via solid-phase extraction followed by LC-MS/MS . Statistical models (e.g., ANCOVA) can isolate soil-specific effects while controlling for climatic variables .

Q. What mechanistic insights explain this compound’s selectivity in broadleaf crops versus grass weeds?

The herbicide inhibits acetyl-CoA carboxylase (ACCase) in grasses, but broadleaf crops metabolize it via cytochrome P450-mediated oxidation into non-toxic derivatives . To validate this, design enzyme inhibition assays using ACCase isolates from target weeds (e.g., Avena fatua) and non-target crops (e.g., lettuce). Pair these with radiolabeled (¹⁴C) this compound tracer studies to track metabolic pathways in resistant species .

Q. How do degradation products of this compound influence long-term soil microbial communities?

Chronic exposure studies should compare microbial diversity (via 16S rRNA sequencing) in soils treated with this compound versus its major degradants (e.g., cyclohexanedione). Use microcosms with controlled nutrient inputs and LC-MS to correlate metabolite concentrations with shifts in Proteobacteria or Actinobacteria populations . Include bioassays (e.g., dehydrogenase activity) to assess functional impacts on nutrient cycling .

Methodological Guidance for Contradictory Data

Q. When conflicting results arise in photodegradation studies, how should researchers optimize experimental conditions?

  • Control UV Sources : Standardize light intensity (e.g., 300–400 nm at 1000 W/m²) using solar simulators to replicate natural conditions .
  • Matrix Effects : Compare degradation rates in pure water versus agricultural runoff (containing dissolved organic matter) to identify quenching effects .
  • Data Normalization : Express results as half-lives (t₁/₂) relative to control experiments, using kinetic models (e.g., first-order decay) to account for variable initial concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.